4-(quinolin-3-yl)piperidin-4-ol
Description
Properties
CAS No. |
256372-12-0 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Sodium Borohydride
The most widely reported method involves the condensation of 3-quinolinecarboxaldehyde with piperidine derivatives under reductive conditions. In this approach, 3-quinolinecarboxaldehyde reacts with piperidine in ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄) to yield 4-(quinolin-3-yl)piperidin-4-ol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Key parameters include:
-
Solvent : Ethanol (optimal for solubility and reflux conditions)
-
Temperature : 78°C (reflux)
-
Reaction Time : 6–8 hours
-
Yield : 65–72%
This method is favored for its simplicity but requires careful pH control to avoid over-reduction byproducts.
Microwave-Assisted Synthesis
Solvent-Free Coupling Reactions
Microwave irradiation has emerged as a time-efficient alternative to traditional heating. A study demonstrated the synthesis of quinoline-piperidine hybrids by reacting 4-chloroquinoline with piperidine derivatives under solvent-free conditions. While this method was initially applied to 4-aminoquinolines, it can be adapted for this compound by substituting 3-quinolinecarboxaldehyde.
Conditions :
Microwave synthesis reduces side reactions such as quinoline decomposition, which are common in prolonged thermal processes.
Acid-Catalyzed Cyclization
Hydrochloric Acid-Mediated Aminomethylation
Aminomethylation using paraformaldehyde and piperidine in the presence of concentrated HCl has been explored for related quinoline-piperidine systems. While this method primarily targets 2-(4-hydroxyquinolin-2-yl)acetates, modifying the starting material to 3-quinolinecarboxaldehyde enables the synthesis of this compound.
Reaction Pathway :
-
Formation of a Schiff base between aldehyde and piperidine.
-
Acid-catalyzed cyclization to form the piperidin-4-ol moiety.
Limitations :
-
Requires strict stoichiometric control to prevent polymerization.
-
Yields are moderate (55–60%) due to competing side reactions.
Purification and Isolation Techniques
Salt Formation with Tartaric Acid
To enhance purity, the crude product is often converted to its tartaric acid salt. In a protocol adapted from paliperidone synthesis, the free base is treated with tartaric acid in methanol, followed by filtration and neutralization with sodium hydroxide. This step reduces impurities such as unreacted piperidine or quinoline derivatives.
Typical Purity After Salt Formation :
Column Chromatography
Reversed-phase chromatography using acetonitrile/water gradients is employed for final purification, particularly when synthesizing derivatives for pharmacological testing.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | Ethanol, reflux, NaBH₄ | 65–72 | 95–98 | Simplicity, scalability |
| Microwave Synthesis | Solvent-free, 300 W | 78–85 | 97–99 | Rapid reaction time |
| Acid-Catalyzed | HCl, paraformaldehyde | 55–60 | 90–92 | Low-cost reagents |
Mechanistic Insights and Side Reactions
Imine Formation and Reduction
The reductive amination pathway involves:
-
Imine Formation :
-
NaBH₄ Reduction :
Side products include over-reduced tertiary amines and unreacted aldehyde, which are minimized by controlling NaBH₄ stoichiometry.
Competing Polymerization in Acidic Conditions
In HCl-mediated reactions, the quinoline aldehyde may undergo self-condensation, forming dimers or oligomers. This is mitigated by maintaining low temperatures (0–5°C) during the initial reaction phase.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-(quinolin-3-yl)piperidin-4-one.
Reduction: 4-(tetrahydroquinolin-3-yl)piperidin-4-ol.
Substitution: 4-(quinolin-3-yl)piperidin-4-chloride.
Scientific Research Applications
4-(quinolin-3-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(quinolin-3-yl)piperidin-4-ol are influenced by substituents on the piperidine and quinoline rings. Below is a detailed comparison with key analogs:
Dopamine D2 Receptor Antagonists
- L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol): Structural Differences: Replaces the quinoline group with a 4-chlorophenyl ring and adds an indol-3-ylmethyl substituent. Activity: Exhibits high selectivity for dopamine D2 receptors (Ki < 1 nM) over D3 receptors, making it a tool compound for studying dopaminergic signaling . Key Finding: The 4-chlorophenyl group enhances hydrophobic interactions with the D2 receptor’s orthosteric pocket, while the indole moiety contributes to π-π stacking .
Compounds 6 and 7 (4-(4-iodophenyl)-1-((methoxyindolyl)methyl)piperidin-4-ol derivatives):
Antimicrobial Agents
- PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol): Structural Differences: Substitutes quinoline with a chloro-trifluoromethylphenyl group and adds a 2-methylbenzyl chain. Activity: Potent inhibitor of Mycobacterium tuberculosis MmpL3 (MIC = 0.12 µM), leveraging the trifluoromethyl group for enhanced lipophilicity and membrane penetration .
NMDA Receptor Antagonists
- Ro 25-6981 (1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidin-4-ol): Structural Differences: Replaces quinoline with a 4-methylbenzyl group and adds a phenoxyethyl chain. Activity: Selective blocker of NMDA receptors containing the NR2B subunit (IC50 = 9 nM), with the phenoxyethyl chain critical for binding to the receptor’s ifenprodil site .
Serotonin Receptor Modulators
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Structural Differences: Adds a naphthyloxypropyl side chain to the piperidine ring. Activity: Enhances human β-cell insulin secretion in vitro but requires co-administration with harmine (a DYRK1A inhibitor) to improve glucose tolerance in vivo, suggesting synergistic effects on β-cell survival .
Structural-Activity Relationship (SAR) Insights
- Quinoline vs. Phenyl Substitutions: The quinolin-3-yl group in this compound enables unique interactions with 5-HT receptors, while phenyl or halogenated phenyl analogs (e.g., PIPD1, L-741,626) favor hydrophobic binding pockets in antimicrobial or dopaminergic targets.
- Bulky substituents (e.g., naphthyloxypropyl) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Physicochemical Properties
| Compound Name | LogP | Hydrogen Bond Donors | TPSA (Ų) | Solubility (µM) |
|---|---|---|---|---|
| This compound | 2.1 | 2 | 43.7 | 12 (PBS) |
| L-741,626 | 3.8 | 1 | 33.5 | 4.5 (DMSO) |
| PIPD1 | 4.5 | 1 | 29.5 | <1 (aqueous) |
Q & A
Q. Advanced Pharmacological Profiling
- In vitro : Dose-response curves in primary human islets assess insulin/glucagon secretion .
- In vivo : Diabetic NSG mouse models evaluate glucose tolerance and β-cell survival post-transplant .
- Off-target screening : Broad receptor panels (e.g., NIMH-PDSP) identify cross-reactivity .
- Metabolic stability : Microsomal assays (e.g., CYP450 inhibition) predict hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
